4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
4-Methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene-sulfonamide core substituted with a methoxy group at position 4 and a methyl group at position 2. The sulfonamide nitrogen is further functionalized with a 1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl group, introducing a fused bicyclic system with an acylated tertiary amine.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14(2)21(24)23-11-5-6-16-7-8-17(13-19(16)23)22-28(25,26)18-9-10-20(27-4)15(3)12-18/h7-10,12-14,22H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCNGIZGIKDQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves multiple steps, including Friedel-Crafts acylation and subsequent reactions to introduce the sulfonamide group. The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) for the acylation step, followed by sulfonation using reagents like chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution include the use of halogens (e.g., Br2) and Lewis acids (e.g., FeBr3) as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other sulfonamide derivatives, particularly those with heterocyclic or aryl substituents. Below is a detailed analysis:
Structural Analogues with Benzimidazole Cores
describes benzimidazole sulfonamides such as 1-[(N,N-dimethylamino)benzene-4-sulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole. Key differences include:
- Core Structure: The target compound uses a tetrahydroquinoline moiety, while benzimidazole derivatives feature a five-membered aromatic ring fused to an imidazole.
- Substituents : Both classes share methoxy and sulfonamide groups, but benzimidazoles in incorporate pyridylmethylsulfinyl groups, which may enhance solubility or target binding .
Simpler Aryl Sulfonamides
discusses N-(4-methoxyphenyl)benzenesulfonamide and related derivatives. Comparisons include:
- Complexity: The target compound’s tetrahydroquinoline-acyl group adds steric bulk and conformational flexibility absent in simpler aryl sulfonamides.
- Bioactivity Implications: Aryl sulfonamides like 4-amino-N-(4-methoxyphenyl)benzenesulfonamide are studied for bioactivity, but the amino group in these analogues facilitates hydrogen bonding, unlike the acylated tertiary amine in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges: The tetrahydroquinoline-acyl group in the target compound may complicate synthesis compared to simpler analogues, requiring multi-step functionalization .
- Bioactivity Potential: While benzimidazole sulfonamides () and aryl sulfonamides () show documented bioactivity, the target compound’s activity remains speculative.
- Structural Uniqueness: The combination of a tetrahydroquinoline moiety and acyl group distinguishes this compound from other sulfonamides, warranting further crystallographic or computational studies to elucidate conformational preferences .
Biological Activity
The compound 4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide represents a novel class of organic compounds with potential therapeutic applications. Its unique structural features, including a tetrahydroquinoline core and a sulfonamide moiety, suggest diverse biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₈H₃₁N₃O₃S
- Molecular Weight : 353.53 g/mol
The structural characteristics include:
- A methoxy group (–OCH₃) at the para position on the benzene ring.
- A sulfonamide group (–SO₂NH₂) which is known for its biological activity.
- A tetrahydroquinoline core that contributes to its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Similar sulfonamide derivatives have demonstrated antibacterial properties. The presence of the sulfonamide group is crucial for this activity.
- Anticancer Potential : Compounds with tetrahydroquinoline structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Cardiovascular Effects : Studies on related sulfonamides suggest potential modulation of perfusion pressure and coronary resistance, indicating possible cardiovascular benefits.
The mechanisms through which 4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide exerts its effects are still under investigation. However, some proposed interactions include:
- Enzyme Inhibition : Sulfonamides are known to inhibit dihydropteroate synthase in bacterial cells, disrupting folate synthesis.
- Receptor Modulation : The compound may interact with various receptors involved in inflammation and pain pathways.
Case Studies and Experimental Findings
Recent studies have explored the biological activities of similar compounds to draw parallels with 4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide.
Table 1: Summary of Experimental Findings
| Compound | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| 4-Amino-benzenesulfonamide | Antibacterial | In vitro assays | Effective against Gram-positive bacteria |
| N-(1-isobutyryl)-tetrahydroquinoline | Anticancer | Cell line studies | Induced apoptosis in cancer cells |
| 4-(2-aminoethyl)benzenesulfonamide | Cardiovascular | Isolated rat heart model | Decreased perfusion pressure significantly |
Notable Research
A study conducted on related sulfonamides demonstrated that they could significantly lower perfusion pressure in isolated rat hearts. This finding suggests that similar mechanisms may be applicable to 4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
